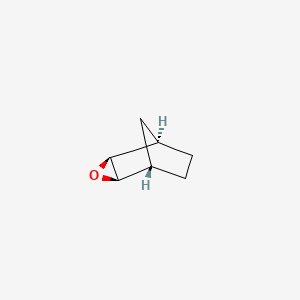
Norbornene oxide
Overview
Description
Norbornene, also known as bicyclo[2.2.1]hept-2-ene, is a versatile chemical compound with a wide range of applications, particularly within the polymers and resins industry . It is a bridged cyclic hydrocarbon that forms part of the norbornane family . The molecule consists of a cyclohexene ring with a methylene bridge between carbons 1 and 4 . The molecule carries a double bond which induces significant ring strain and significant reactivity .
Synthesis Analysis
Norbornene can be synthesized through a Diels-Alder reaction between ethylene and cyclopentadiene . The reaction process and kinetics of norbornene synthesis from cyclopentadiene have been studied in a stirred reactor . The optimum reaction conditions were determined to be a dicyclopentadiene (DCPD) solution mass fraction of 20%, a reaction time of 4 h, and a reaction pressure of 7.0 MPa .
Molecular Structure Analysis
The unique structure of norbornene, defined by its seven-carbon bicyclic structure, makes it a fascinating subject in the realm of chemistry . The molecule possesses a C=C double bond, rendering it an alkene . This functional group is essential in its role in various reactions, such as polymerization .
Chemical Reactions Analysis
Norbornene undergoes an acid-catalyzed hydration reaction to form norborneol . It is used in the Catellani reaction and in norbornene-mediated meta-C−H activation . The reaction mechanism, ligand, and norbornene effects in Pd/norbornene-catalyzed alkylation and arylation via C–H activation have been theoretically elucidated by DFT computation .
Physical And Chemical Properties Analysis
Norbornene exhibits very useful physico-chemical properties such as glass-like transparency, rigidity, heat and chemical resistance, and low permeability to gas and water . Its strain results from the interaction between the sp3-hybridized bridgehead carbons and the sp2-hybridized double bond .
Scientific Research Applications
Hydrogel Preparation : Truong et al. (2015) described the application of nitrile oxide-norbornene cycloaddition as a bioorthogonal crosslinking reaction for preparing poly(ethylene glycol) hydrogels. This method allows rapid formation of hydrogels with high water content and robust physical strength, suitable for 3D encapsulation of neuronal cells (Truong et al., 2015).
DNA Modification : Gutsmiedl et al. (2009) demonstrated the use of nitrile oxide-norbornene cycloaddition for copper-free "click" modification of DNA. This reaction facilitates high-density functionalization of oligodeoxyribonucleotides with various molecules, useful in genetic research and biotechnology (Gutsmiedl et al., 2009).
Cell Biology Studies : Alcock et al. (2018) validated norbornene derivatives as probes for cysteine sulfenic acid on proteins and in live cells, indicating their utility in studying cysteine oxidation in biological systems (Alcock et al., 2018).
NMR Studies in Chemistry : Gucma et al. (2013) conducted NMR studies on 1,3-dipolar cycloaddition of nitrile oxides to norbornenes, contributing to the understanding of chemical reactions involving norbornene oxide (Gucma et al., 2013).
Magnetic Nanoparticle Synthesis : Akcora et al. (2005) synthesized iron oxide-doped norbornene/deuterated norbornene dicarboxylic acid diblock copolymers. This has implications for the creation of materials with specific magnetic properties (Akcora et al., 2005).
Catalysis Research : Cunillera et al. (2019) explored the use of Rh-catalysts immobilised by π-π stacking for the asymmetric hydroformylation of norbornene under continuous flow conditions, highlighting applications in chemical synthesis (Cunillera et al., 2019).
Mechanism of Action
Safety and Hazards
Norbornene should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .
Future Directions
Norbornene and its derivatives have been attracting significant attention due to their possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is ongoing . In addition, the use of norbornene, and its related compounds, encapsulation in nanosystems for its use in cancer therapies is being explored .
properties
IUPAC Name |
(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.02,4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6+,7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNZOOGWXZCPZ-RNGGSSJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3146-39-2 | |
| Record name | rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.02,4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




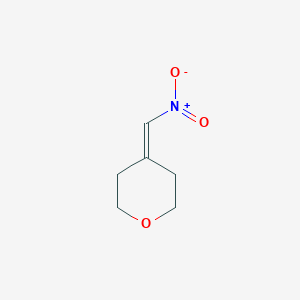
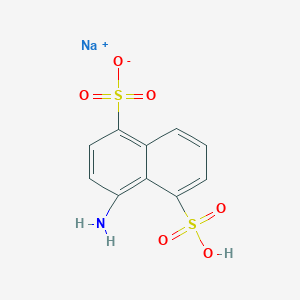


![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8024732.png)
![(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine, >=97.0% (HPLC)](/img/structure/B8024733.png)
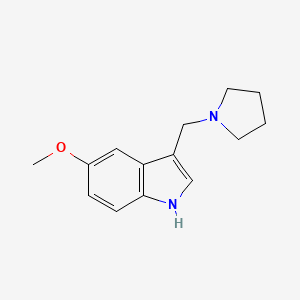
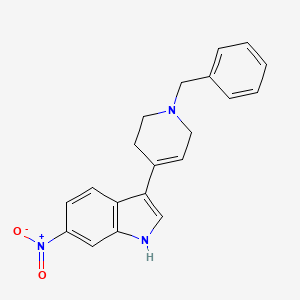
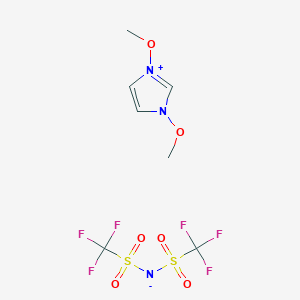
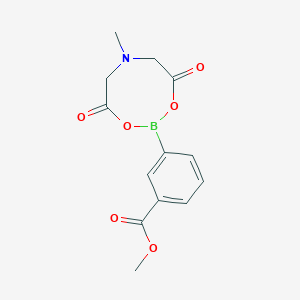
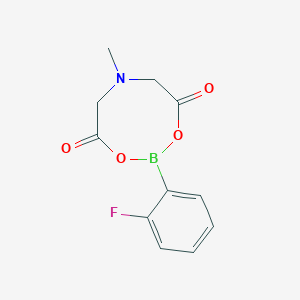
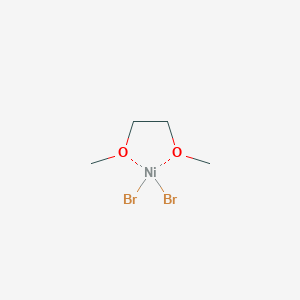
![Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)](/img/structure/B8024787.png)